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molecular formula C11H16O B3022979 p-Methyl-alpha-propylbenzyl alcohol CAS No. 6282-37-7

p-Methyl-alpha-propylbenzyl alcohol

Cat. No. B3022979
M. Wt: 164.24 g/mol
InChI Key: QTJVYHSODWHIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05686486

Procedure details

To a flame-dried flask under an argon atmosphere is added 0.59 mL of commercially available p-tolualdehyde and charged with 15 mL of tetrahydrofuran. The solution is cooled to 0° C. and is treated with 3.0 mL (2.0M in diethyl ether) of propylmagnesium bromide. The reaction mixture is left to warm to room temperature overnight and then quenched by the addition of aqueous ammonium chloride. After dilution with diethyl ether the phases are separated; the organic layer is washed with saturated ammonium chloride, brine, dried (magnesium sulfate) and finally concentrated under reduced pressure. The residue is flash column chromatographed using 20% to 30% diethyl ether in hexane to yield 980 mg of the title product as a clear, colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=[O:8])=[CH:3][CH:2]=1.[CH2:10]([Mg]Br)[CH2:11][CH3:12]>O1CCCC1>[CH3:9][C:1]1[CH:6]=[CH:5][C:4]([CH:7]([OH:8])[CH2:10][CH2:11][CH3:12])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(CC)[Mg]Br
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
After dilution with diethyl ether the phases are separated
WASH
Type
WASH
Details
the organic layer is washed with saturated ammonium chloride, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 980 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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